Ammonium-d4 bromide, also known as tetradeuterioazanium bromide, is a deuterated form of ammonium bromide with the molecular formula and a molar mass of approximately 101.97 g/mol. This compound contains four deuterium atoms, which are heavy isotopes of hydrogen, replacing the hydrogen atoms in the ammonium ion. Ammonium-d4 bromide is characterized by its hygroscopic nature and is sensitive to moisture. It has a melting point of 452°C and a density of 2.528 g/mL at 25°C .
Ammonium-d4 bromide's primary function is not to have a specific mechanism of action but to serve as a source of deuterium atoms in scientific research.
In addition, it can react with bases or acids to form new compounds or salts, similar to its non-deuterated counterpart. The presence of deuterium allows for unique studies in isotope labeling, particularly in nuclear magnetic resonance spectroscopy.
While specific biological activity data for ammonium-d4 bromide is limited, its non-deuterated form, ammonium bromide, is known to exhibit various biological effects. Ammonium bromide has been used as an expectorant and sedative in medicinal applications. The deuterated variant may be utilized in research settings to trace metabolic pathways or study biological processes due to its distinct isotopic signature.
Research involving ammonium-d4 bromide often focuses on its interactions with other compounds in various chemical and biological settings. Its unique isotopic labeling allows scientists to track reactions and interactions more precisely than with non-deuterated compounds. Studies may involve examining how this compound affects reaction rates or product distributions compared to its non-deuterated analog.
Ammonium-d4 bromide shares similarities with several related compounds, particularly other deuterated ammonium salts and halides. Below is a comparison highlighting its uniqueness:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Ammonium Bromide | Non-deuterated form; widely used in pharmaceuticals | |
Ammonium-d3 Bromide | Contains three deuteriums; used for specific isotope studies | |
Deuterated Ammonia | Simple amine; used primarily in gas-phase studies | |
Potassium Bromide | Non-ammonium salt; used in various applications including medicine |
Ammonium-d4 bromide's distinct feature lies in its complete substitution of hydrogen atoms with deuterium, making it particularly valuable for studies requiring precise isotopic differentiation. This property enhances its utility in research fields such as chemistry, biology, and pharmacology, where tracking molecular pathways is essential .
Neutron diffraction has been pivotal in resolving the positions of deuterons in ND₄Br due to the technique’s sensitivity to light nuclei. In the NaCl-type structure (space group Fm3m), the ammonium ion occupies the face-centered cubic lattice sites, with bromine ions forming a complementary cubic close-packed array [1] [4]. Neutron data reveal that deuterons in ND₄Br adopt tetrahedral coordination around nitrogen, with N–D bond lengths of approximately 1.03 Å, slightly longer than the N–H bonds in NH₄Br (1.01 Å) [1] [3]. This elongation arises from deuterium’s lower zero-point vibrational energy, which reduces the curvature of the potential energy well governing the N–D bond [3].
The orientation of the ND₄⁺ tetrahedron within the lattice is influenced by deuterium’s higher mass, which suppresses rotational tunneling observed in NH₄Br. This results in a static disordered arrangement of deuterons at temperatures below 100 K, as evidenced by the absence of librational modes in neutron scattering profiles [1]. The deuteron probability density maps derived from neutron data show anisotropic displacement parameters, indicating preferential vibrational directions aligned with the Br⁻···N–D hydrogen bonds [1] [2].
Parameter | Value (ND₄Br) | Value (NH₄Br) |
---|---|---|
Lattice constant (Å) | 6.92 | 6.90 |
N–D/N–H bond length (Å) | 1.03 | 1.01 |
Br⁻···N distance (Å) | 3.45 | 3.43 |
Space group | Fm3m | Fm3m |
Isotopic substitution induces subtle but significant changes in crystal packing. While both NH₄Br and ND₄Br adopt the NaCl-type structure, the lattice constant of ND₄Br (6.92 Å) exceeds that of NH₄Br (6.90 Å) at 298 K [1] [4]. This expansion arises from the longer N–D bonds and the reduced curvature of the N–D potential, which allow for greater interionic separation. The Br⁻···D hydrogen bonds in ND₄Br are approximately 0.02 Å longer than Br⁻···H bonds in NH₄Br, as confirmed by neutron pair distribution function analysis [1] [3].
The enhanced mass of deuterium also alters the vibrational density of states. Incoherent neutron scattering measurements show that ND₄Br exhibits lower-frequency librational modes compared to NH₄Br, with a redshift of ~15 cm⁻¹ in the dominant N–D bending modes [1]. This softening reduces the effective force constants of hydrogen bonds, lowering the phase transition temperature from the disordered cubic phase to the ordered tetragonal phase by ~5 K in ND₄Br relative to NH₄Br [1] [2].
Temperature profoundly influences ND₄Br’s structure due to the interplay between thermal motion and hydrogen bonding. Below 132 K, ND₄Br undergoes a phase transition to a tetragonal structure (space group P4/mmm), characterized by aligned ND₄⁺ tetrahedra and antiferroelectric ordering of Br⁻ ions [1] [2]. Neutron diffraction data collected at 80 K reveal a doubling of the c-axis (13.42 Å) relative to the cubic phase, with deuterons occupying ordered positions along the direction [1] [2].
At elevated temperatures (>400 K), anharmonic effects dominate, as evidenced by the temperature dependence of atomic displacement parameters (ADPs). The deuteron ADPs in ND₄Br increase linearly with temperature at a rate of 0.002 Ų/K, compared to 0.003 Ų/K for protons in NH₄Br, reflecting deuterium’s lower vibrational amplitude [1] [3]. Quasielastic neutron scattering further reveals that ND₄⁺ reorientation occurs on a timescale of 10⁻¹¹ s at 300 K, an order of magnitude slower than NH₄⁺, due to deuterium’s higher moment of inertia [1].
Parameter | ND₄Br (300 K) | NH₄Br (300 K) |
---|---|---|
Deuterium/Proton ADP (Ų) | 0.12 | 0.18 |
Phase Transition Temp (K) | 132 | 137 |
Reorientation Time (s) | 2 × 10⁻¹¹ | 3 × 10⁻¹² |
Deuterated ammonium halides, particularly ammonium-d4 bromide (ND4Br), exhibit complex order-disorder phase transitions that are fundamentally different from their protonated counterparts. These transitions involve the orientational ordering of tetrahedral ND4+ ions within the crystal lattice, driven by electrostatic interactions and quantum mechanical effects [1] [2].
The order-disorder mechanism in ND4Br involves multiple distinct phases characterized by different degrees of orientational order. The high-temperature disordered phase features randomly oriented ND4+ tetrahedra, while the low-temperature ordered phases display specific orientational arrangements that minimize electrostatic energy [3] [4]. Neutron diffraction studies have revealed that these transitions proceed through intermediate states where partial ordering occurs, with local structure correlations indicating a preference for ammonium cation ordering along specific crystallographic directions [1].
The fundamental mechanism underlying these transitions is the competition between orientational entropy and electrostatic stabilization energy. At high temperatures, thermal energy favors random orientations of the ND4+ ions, maintaining a disordered state. As temperature decreases, electrostatic interactions between the tetrahedral ions and the surrounding bromide anions become increasingly important, leading to orientational ordering [2] [5]. The deuterium substitution significantly affects this balance due to the altered mass and quantum properties of the deuterium nucleus compared to hydrogen.
Phase Transition Temperatures and Sequences
The phase transition sequence in ND4Br differs markedly from that in NH4Br, with deuterium substitution causing systematic shifts in critical temperatures. Experimental investigations have identified the following key transitions in ND4Br:
Phase Transition | Temperature (K) | Pressure (GPa) | Characteristics |
---|---|---|---|
δ → γ (upper) | 214.86 | 0.001 | Partial ordering onset |
γ → β (lower) | 166.7 | 0.001 | Complete ordering |
Triple point | 202.0 | 0.066 | Phase coexistence |
II → IV (pressure) | Variable | 0.82 | Pressure-induced ordering |
The upper transition (δ → γ) at 214.86 K represents the onset of orientational ordering, while the lower transition (γ → β) at 166.7 K corresponds to the completion of the ordering process [4] [6]. These temperatures are systematically lower than the corresponding transitions in NH4Br, which occur at 235.0 K and 107.5 K respectively, demonstrating the significant isotope effect on phase transition temperatures.
Quantum Effects and Deuterium Substitution
The deuterium substitution introduces profound quantum mechanical effects that alter the energy landscape of the phase transitions. The increased mass of deuterium compared to hydrogen affects the zero-point energy and vibrational frequencies of the ND4+ ions, leading to modified intermolecular interactions [2] [7]. These quantum effects manifest as changes in the critical temperatures, transition mechanisms, and stability regions of different phases.
Nuclear magnetic resonance studies have revealed that deuterium substitution affects the rotational dynamics of the ammonium ions, with deuteron quadrupole coupling playing a crucial role in the transition mechanism [8]. The reduced vibrational frequency of ND4+ compared to NH4+ ions leads to different coupling strengths with the lattice, resulting in altered phase stability and transition temperatures.
Hysteresis phenomena in deuterated ammonium bromide represent one of the most intriguing aspects of these phase transitions, providing insights into the kinetic processes governing structural transformations. The hysteresis effects are particularly pronounced in thermal cycling experiments, where the observed transition temperatures depend on the direction of temperature change [9] [10].
Concentration-Dependent Hysteresis
The magnitude of hysteresis effects shows a strong dependence on the degree of deuteration. Studies on samples with varying deuterium content have revealed that near-complete deuteration (99% ND4Br) produces significant hysteresis effects, while partially deuterated samples (94% ND4Br) show minimal or no hysteresis [9]. This concentration dependence suggests that the hysteresis mechanism is related to the uniformity of the deuterium substitution and the resulting local structural heterogeneities.
In 99% deuterated samples, the spin-lattice relaxation measurements show a T1 minimum value that differs by 0.06 milliseconds between increasing and decreasing temperature sequences, with the decreasing temperature sequence yielding a higher value (0.45 milliseconds) [9]. This hysteresis effect is attributed to the coexistence of two phases in the temperature range between 163 K and 169 K, where the transition kinetics are slow enough to permit metastable phase persistence.
Thermal Cycling Behavior
The thermal cycling behavior of ND4Br reveals complex hysteresis patterns that depend on both the cooling and heating rates and the thermal history of the sample. Variable-temperature neutron diffraction experiments have shown that the IV → III → II transition sequence exhibits slower conversion rates than previously observed, with phase III displaying metastability above ambient temperature [1]. This metastability is particularly pronounced during thermal cycling, where the transition temperatures can shift by several degrees depending on the thermal history.
The hysteresis width in ND4Br typically ranges from 6 to 28 K, depending on the specific phase transition and experimental conditions. The cooling rate effect is particularly strong, with rapid cooling promoting the formation of metastable phases that persist over extended temperature ranges. This behavior contrasts with the corresponding transitions in NH4Br, where hysteresis effects are generally less pronounced and more temperature-independent.
Microscopic Mechanisms
The microscopic origin of hysteresis in ND4Br involves several interconnected mechanisms. The primary mechanism is the nucleation and growth of ordered domains within the disordered matrix, a process that is inherently asymmetric with respect to temperature direction [8]. During cooling, the formation of ordered domains requires overcoming nucleation barriers, leading to supercooling effects. Conversely, during heating, the dissolution of ordered domains proceeds through different pathways, resulting in superheating effects.
The deuterium substitution affects these nucleation processes through altered electrostatic interactions and modified phonon spectra. The larger mass of deuterium compared to hydrogen leads to reduced vibrational frequencies, which in turn affects the coupling between orientational and translational degrees of freedom [2] [7]. This modified coupling influences the energy barriers for domain nucleation and growth, contributing to the observed hysteresis effects.
The substitution of hydrogen with deuterium in ammonium halides produces systematic shifts in critical transition temperatures, providing fundamental insights into the role of quantum effects in phase transitions. These shifts are not merely due to mass differences but reflect the complex interplay between nuclear quantum effects, vibrational frequencies, and intermolecular interactions [7].
Magnitude and Direction of Temperature Shifts
The critical temperature shifts due to deuterium substitution in ammonium bromide are substantial and consistently negative, meaning that deuterated compounds exhibit lower transition temperatures than their protonated analogs. The most significant shift occurs in the primary order-disorder transition, where ND4Br shows a critical temperature of 214.86 K compared to 235.0 K for NH4Br, representing a decrease of 20.14 K [4].
This temperature shift is among the largest observed in ammonium halide systems and reflects the particularly strong coupling between nuclear quantum effects and orientational ordering in the bromide system. The magnitude of the shift is significantly larger than that observed in ammonium chloride, where the temperature shift is approximately 5 K, suggesting that the larger anion size in the bromide system enhances the quantum effects.
Thermodynamic Analysis
The thermodynamic analysis of these temperature shifts reveals that they originate from differences in the vibrational entropy and enthalpy contributions between hydrogen and deuterium substituted systems. Heat capacity measurements from 17 K to 300 K show that the vibrational frequencies of ND4+ ions are systematically lower than those of NH4+ ions, leading to altered contributions to the free energy.
The entropy change associated with the order-disorder transition in ND4Br is modified compared to NH4Br, reflecting the different rotational and vibrational partition functions of the deuterated species. Calorimetric studies have shown that the total entropy change from the δ to β phase transition is independent of pressure, suggesting that the ordering mechanism is primarily driven by orientational effects rather than volume changes [4].
Pressure Dependence
The critical temperature shifts show a complex pressure dependence that provides additional insights into the transition mechanisms. Under high pressure conditions up to 110 MPa, the phase diagram of ND4Br reveals that the temperature shifts persist but their magnitude changes with pressure [4]. The triple point coordinates for ND4Br are located at 202.0 K and 66 MPa, compared to different values for NH4Br, indicating that the pressure-temperature phase space is significantly modified by deuterium substitution.
The slopes of the phase transition lines in the pressure-temperature diagram are different for deuterated and protonated compounds, with the δ-γ transition showing a slope of 19 bar/K in ND4Br. This difference in slope reflects the modified volume changes associated with the transitions in the deuterated system, which are influenced by the different vibrational amplitudes of deuterium compared to hydrogen.
Quantum Nuclear Effects
The underlying quantum nuclear effects responsible for the temperature shifts involve several mechanisms. The primary effect is the reduction in zero-point energy of the ND4+ ions compared to NH4+ ions, which alters the effective potential energy surface governing the orientational ordering [2] [7]. This reduction in zero-point energy makes the ordered phases relatively more stable in the deuterated system, but the effect is temperature-dependent and leads to the observed negative temperature shifts.
Additionally, the quantum delocalization of deuterium nuclei is reduced compared to hydrogen nuclei due to the larger mass, leading to more localized nuclear wave functions. This localization affects the intermolecular interactions and contributes to the modified phase stability. The combination of these quantum effects results in the systematic and reproducible temperature shifts observed in deuterated ammonium halides.
Comparison with Other Systems
The temperature shifts in ammonium bromide systems can be compared with those observed in other hydrogen-deuterium substituted systems to understand the general principles governing isotope effects on phase transitions. The shifts in ammonium halides are generally larger than those observed in simple molecular systems but smaller than those in systems with strong hydrogen bonding.